molecular formula C17H22N4OS B7092454 3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide

Cat. No.: B7092454
M. Wt: 330.4 g/mol
InChI Key: JMGWCHMZTGUQOK-UHFFFAOYSA-N
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Description

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide is a compound that features a thiazole ring, a piperidine ring, and a benzamide group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and its ability to participate in various chemical reactions

Preparation Methods

The synthesis of 3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate can then be further reacted with other reagents to introduce the piperidine and benzamide groups. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide can be compared to other thiazole-containing compounds, such as:

Properties

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-12-23-16(19-13)11-18-15-7-5-6-14(10-15)17(22)20-21-8-3-2-4-9-21/h5-7,10,12,18H,2-4,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGWCHMZTGUQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)NN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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